molecular formula C16H9Cl2FN2O B287538 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide

Cat. No. B287538
M. Wt: 335.2 g/mol
InChI Key: MUEXUQSYKDWDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNFN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases. In diabetes, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent effects in various assays. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have low toxicity in cell culture and animal models, which makes it a promising candidate for further studies. However, there are also some limitations to using 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is also relatively insoluble in water, which can make it challenging to use in certain assays.

Future Directions

For 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide research include the development of derivatives with improved solubility and potency, the study of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in combination with other compounds, and further studies to determine its potential as a therapeutic agent.

Synthesis Methods

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide can be synthesized by a multistep process starting from 1-naphthylamine. The first step involves the formation of 1-naphthyl-2,6-dichloro-5-nitrosoacetanilide by reacting 1-naphthylamine with 2,6-dichloro-5-nitrosoacetanilide. The nitroso group is then reduced to an amine group to form 1-naphthyl-2,6-dichloro-5-aminoacetanilide. This compound is then reacted with nicotinic acid to form 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide.

Scientific Research Applications

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In neurodegenerative diseases, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.

properties

Product Name

2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide

Molecular Formula

C16H9Cl2FN2O

Molecular Weight

335.2 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-N-naphthalen-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H9Cl2FN2O/c17-14-11(8-12(19)15(18)21-14)16(22)20-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H,(H,20,22)

InChI Key

MUEXUQSYKDWDIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F

Origin of Product

United States

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